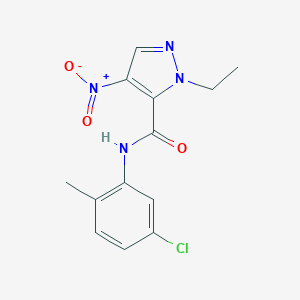
N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a pyrazole ring, a nitro group, and a carboxamide group, making it a subject of interest in various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Finally, the carboxamide group is introduced through a reaction with ethyl chloroformate and ammonia .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions.
Hydrolysis: Acidic or basic conditions.
Major Products:
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
Aplicaciones Científicas De Investigación
N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function .
Comparación Con Compuestos Similares
- N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- N-(5-chloro-2-methylphenyl)-3-oxobutanamide
Comparison: Compared to similar compounds, N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for unique reduction and substitution reactions that are not as readily achievable with its analogs .
Propiedades
Fórmula molecular |
C13H13ClN4O3 |
|---|---|
Peso molecular |
308.72g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-3-17-12(11(7-15-17)18(20)21)13(19)16-10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3,(H,16,19) |
Clave InChI |
DGHCBDHSDJADCB-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)C |
SMILES canónico |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


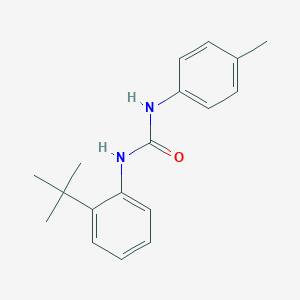
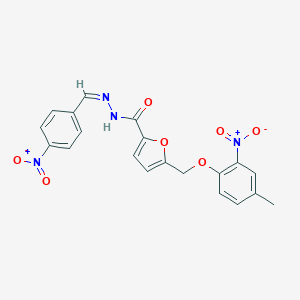
![Methyl 5-isopropyl-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450457.png)
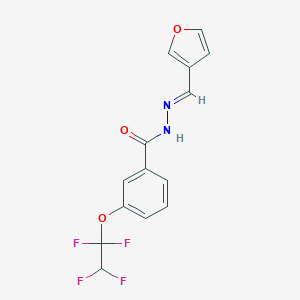
![Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B450461.png)
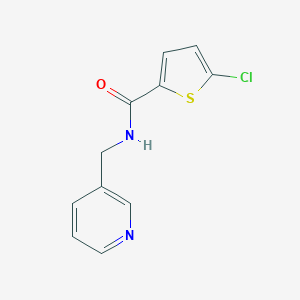
![2-chloro-N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B450465.png)
![N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B450467.png)
![N-(2-methoxy-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450468.png)
![Methyl 4-methyl-2-[(phenylacetyl)amino]-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B450470.png)
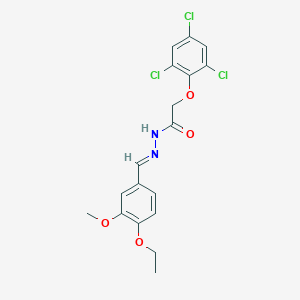
![Methyl 4-(2-chlorophenyl)-2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450472.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B450474.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450476.png)
